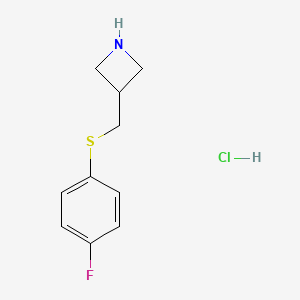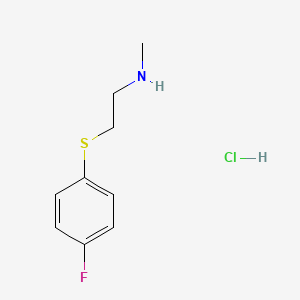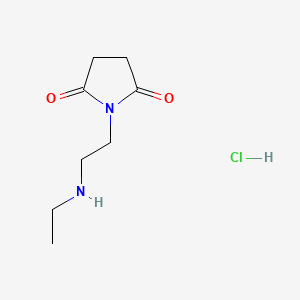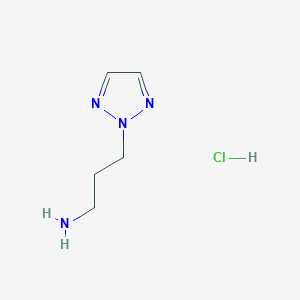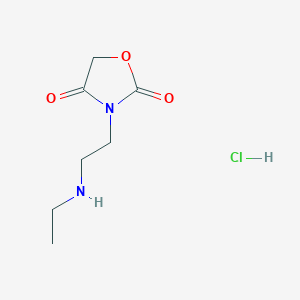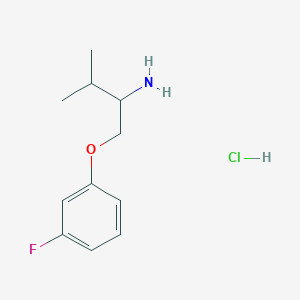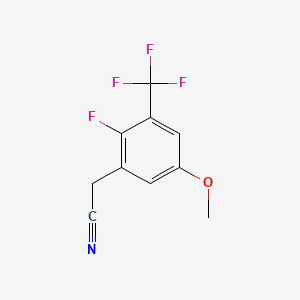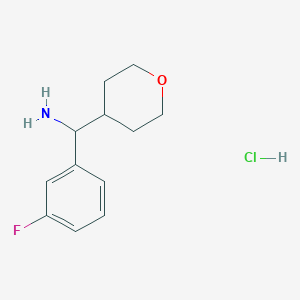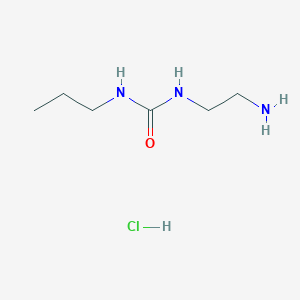![molecular formula C21H17BrN2O2S B1449348 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine CAS No. 1228102-89-3](/img/structure/B1449348.png)
2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine
Übersicht
Beschreibung
“2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine” is a chemical compound with the molecular formula C21H17BrN2O2S . It has an average mass of 441.341 Da and a monoisotopic mass of 440.019409 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a thieno[3,2-b]pyridin-7-amine core, which is further substituted with a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It likely has properties common to organic compounds containing bromine, amine, and methoxy groups .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies in Antitumor Applications
2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine and similar compounds have been studied for their fluorescence properties and potential in antitumor applications. These compounds exhibit significant fluorescence in various solvents, with quantum yields between 10% and 60%, making them valuable in fluorescence studies related to tumor cell lines (Castanheira, 2015).
Use in Magnetoliposomes for Antitumor Drug Delivery
These compounds have also been incorporated into magnetoliposomes containing superparamagnetic manganese ferrite nanoparticles. This approach is notable for its dual therapeutic potential, combining chemotherapy and magnetic hyperthermia in oncology. The encapsulation efficiencies of these compounds in magnetoliposomes are higher than 75%, making them promising candidates for future drug delivery applications (Rodrigues et al., 2017).
Synthesis and Antimicrobial Activity
Additionally, derivatives of this compound have been synthesized and screened for antimicrobial activities. These studies explore the versatility of the compound in producing various derivatives with potential biomedical applications (Gad-Elkareem et al., 2011).
Exploration in Cell Cycle Alteration and Apoptosis
In the context of cancer research, some derivatives of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine have been evaluated for their effect on cell cycle distribution and apoptosis in tumor cell lines. This research contributes to understanding the broader therapeutic potential of these compounds in oncology (Queiroz et al., 2011).
Eigenschaften
IUPAC Name |
2-bromo-N-[3-[(4-methoxyphenyl)methoxy]phenyl]thieno[3,2-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-25-16-7-5-14(6-8-16)13-26-17-4-2-3-15(11-17)24-18-9-10-23-19-12-20(22)27-21(18)19/h2-12H,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVMMXOPGCYSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=C4C(=NC=C3)C=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



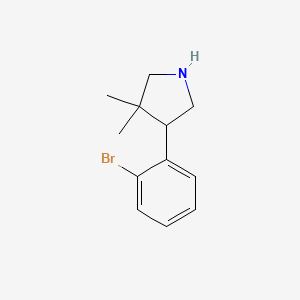
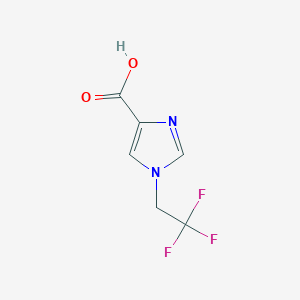
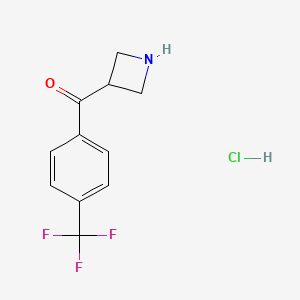
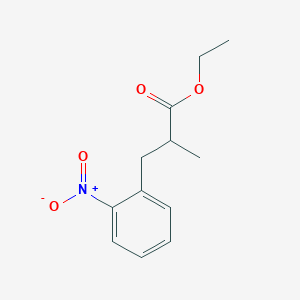
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
